![molecular formula C18H23ClN2O2 B7794744 (4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7794744.png)
(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a chlorophenyl group, a heptylamino group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with heptylamine, followed by cyclization with an appropriate reagent to form the oxazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazolone ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized oxazolone derivatives.
Reduction: Reduced oxazolone derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one: A closely related compound with similar structural features.
2-(4-bromophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one: A bromine-substituted analog with potentially different reactivity and properties.
Uniqueness
(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-3-4-5-6-7-12-20-13(2)16-18(22)23-17(21-16)14-8-10-15(19)11-9-14/h8-11,20H,3-7,12H2,1-2H3/b16-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZGTOWFVJOXMO-SSZFMOIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN/C(=C\1/C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
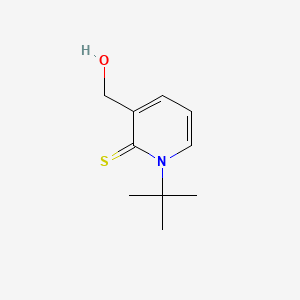
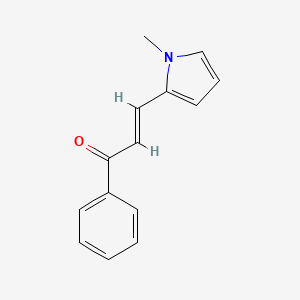
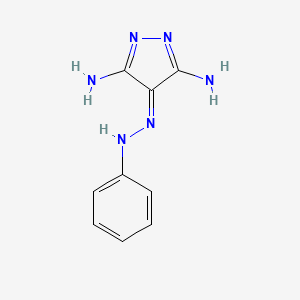
![2-[(4-aminoanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794678.png)
![2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794682.png)
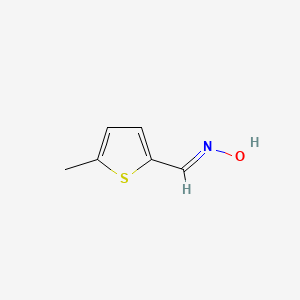
![Selenopheno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B7794693.png)
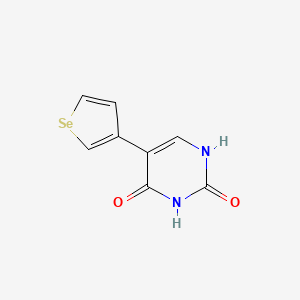
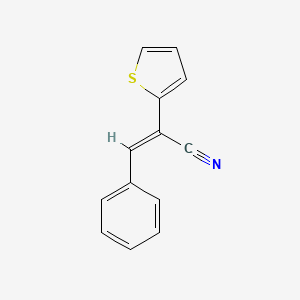
![(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7794722.png)
![ethyl (2E)-2-[[(2,5-dichlorophenyl)methylamino]methylidene]-3-oxobutanoate](/img/structure/B7794726.png)
![(4Z)-4-[1-(tert-butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7794733.png)
![(4Z)-4-[(5-chloro-2-methylanilino)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B7794738.png)
![N-methyl-N'-[(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea](/img/structure/B7794743.png)
